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Compound of Interest

Compound Name: 2,3-Dichloro-6-nitroaniline

Cat. No.: B1587157

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

2,3-Dichloro-6-nitroaniline is a substituted aniline that serves as a valuable building block in
the synthesis of a variety of heterocyclic compounds with significant biological activities. Its
unique substitution pattern, featuring two chlorine atoms and a nitro group, provides multiple
reactive sites for further chemical transformations. This document provides detailed application
notes and experimental protocols for the use of 2,3-dichloro-6-nitroaniline and its derivatives
in the synthesis of pharmaceutical intermediates and bioactive molecules, with a focus on the
synthesis of precursors for the platelet-reducing agent Anagrelide and the creation of
antimicrobial quinoxalinone scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-dichloro-6-nitroaniline is provided in
Table 1. This data is essential for its proper handling, storage, and use in chemical synthesis.

Table 1: Physicochemical Data for 2,3-Dichloro-6-nitroaniline
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Property Value

CAS Number 65078-77-5

Molecular Formula CeHaCI2N202

Molecular Weight 207.01 g/mol [1]

Appearance Light yellow to yellow solid[1]

Melting Point 166.7 °C[1]

Boiling Point (Predicted) 323.5+£37.0 °C[1]

Density (Predicted) 1.624 + 0.06 g/cm3[1]

Solubility Almost insoluble in water (0.05 g/L at 25 °C)[1]

Application 1: Synthesis of Anagrelide Intermediate

Anagrelide is a medication used to treat thrombocythemia (high platelet counts). Derivatives of
2,3-dichloro-6-nitroaniline are key intermediates in its synthesis. The following workflow
outlines the initial steps in a common synthetic route towards Anagrelide, starting from 2,3-
dichloro-6-nitrobenzaldehyde, a derivative of 2,3-dichloro-6-nitroaniline.
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Synthesis of Anagrelide Intermediate

2,3-Dichloro-6-nitrobenzaldehyde

Reduction
e.g., NaBH4)

2,3-Dichloro-6-nitrobenzyl alcohol

Mesylation
(e.g., MsCl, Et3N)

2,3-Dichloro-6-nitrobenzyl methane sulfonate

Ikylation of Glycine Ethyl Ester
(e.g., K2CO3, DMAP)

Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride

Click to download full resolution via product page

Caption: Synthetic pathway to a key intermediate of Anagrelide.

Experimental Protocols

Protocol 1.1: Reduction of 2,3-Dichloro-6-nitrobenzaldehyde
This protocol describes the reduction of the aldehyde to the corresponding alcohol.
o Materials:

o 2,3-Dichloro-6-nitrobenzaldehyde
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[e]

Methylene chloride

o

Sodium borohydride (NaBHa4)

Methanol

[¢]

Water

[¢]

e Procedure:

o Charge a clean, dry flask with methylene chloride (2000 ml) and sodium borohydride (120
g) and cool the mixture to 0-5 °C.[2]

o Slowly add methanol (100 ml) over a period of 20 minutes, maintaining the temperature at
0-5 °C.[2]

o Add a solution of 2,3-dichloro-6-nitrobenzaldehyde (500 g in 2000 ml of methylene
chloride) over a period of 2 hours, keeping the temperature at 0-5 °C.[2]

o Stir the contents at 0-5 °C for 1 hour.[2]
o After the reaction is complete, add water (3000 ml) and stir for 10 minutes.[2]

o Separate the organic layer, and the resulting 2,3-dichloro-6-nitrobenzyl alcohol solution
can be used in the next step.

Protocol 1.2: Mesylation of 2,3-Dichloro-6-nitrobenzyl alcohol

This protocol details the conversion of the alcohol to a better leaving group for subsequent
nucleophilic substitution.

e Materials:
o 2,3-Dichloro-6-nitrobenzyl alcohol solution in methylene chloride
o Triethylamine (EtsN)

o Methanesulfonyl chloride (MsCl)
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o Water

e Procedure:

[e]

To the solution of 2,3-dichloro-6-nitrobenzyl alcohol, add triethylamine (300 g) at 25-30 °C.

Cool the reaction mass to 10-15 °C.

o

[¢]

Slowly add methanesulfonyl chloride (270 g) over a period of 2 hours at 10-15 °C.

[¢]

Stir the reaction mass for 1 hour at 10-15 °C.

[e]

After completion, add water (2500 ml) and stir for 10 minutes.

o Separate the organic layer containing 2,3-dichloro-6-nitrobenzyl methane sulfonate.

Protocol 1.3: Synthesis of Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride

This protocol describes the alkylation of glycine ethyl ester with the mesylated intermediate.

o Materials:

o 2,3-Dichloro-6-nitrobenzyl methane sulfonate

o Acetonitrile

o Anhydrous Potassium carbonate (K2CO3)

o Dimethylaminopyridine (DMAP)

o Glycine ethyl ester

o Ethyl acetate

o Isopropyl alcohol-HCI (IPA-HCI)

e Procedure:

o Dissolve 2,3-dichloro-6-nitrobenzyl methane sulfonate in acetonitrile (2400 ml).[3]
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o Charge the reaction mass with anhydrous potassium carbonate (480 g),
dimethylaminopyridine (480 mg), and glycine ethyl ester (240 g) at room temperature.[3]

o Stir the contents at 37-40 °C for 24 hours.[3]

o After the reaction is complete, filter the insolubles and wash with acetonitrile (120 ml).[3]
o Concentrate the clear filtrate and strip it off using ethyl acetate (240 ml).[3]

o Add further ethyl acetate (1200 ml) and chill the contents to 5-10 °C.

o Adjust the pH to 2.0 using IPA-HCI at 5-10 °C and stir for 1 hour.[2]

o Filter the solids, wash with chilled ethyl acetate (120 ml), and dry under vacuum to give
the title compound.[2]

Table 2: Quantitative Data for the Synthesis of Ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine

hydrochloride
Step Product Yield Purity (HPLC)
Ethyl-N-(2,3-dichloro-
3 6-nitrobenzyl)glycine 76% 98.5%][2]

hydrochloride

Application 2: Synthesis of Bioactive Quinoxalin-
2(1H)-ones

Quinoxalinone derivatives are a class of heterocyclic compounds known for their broad
spectrum of biological activities, including antimicrobial, anti-HIV, and anti-inflammatory
properties. 2,3-Dichloro-6-nitroaniline can be converted to 3,4-dichloro-1,2-
phenylenediamine, which is a key precursor for the synthesis of 6,7-dichloroquinoxalin-2(1H)-

ones.
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Synthesis of Bioactive Quinoxalinones

2,3-Dichloro-6-nitroaniline

Reduction
e.g., Fe/AcOH or H2/Pd-C)

o-Keto Acid / Ester

3,4-Dichloro-1,2-phenylenediamine (e.g., Glyoxylic Acid)

|
|
|
Candensation :
|
|

6,7-Dichloroquinoxalin-2(1H)-one

Click to download full resolution via product page

Caption: General pathway for the synthesis of 6,7-dichloroquinoxalin-2(1H)-ones.

Experimental Protocols

Protocol 2.1: Reduction of 2,3-Dichloro-6-nitroaniline to 3,4-Dichloro-1,2-phenylenediamine
This protocol describes a general method for the reduction of the nitro group to an amine.
e Materials:

o 2,3-Dichloro-6-nitroaniline

o Iron powder (fine grade)

o Glacial Acetic Acid

o Ethanol
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Water

[e]

Saturated sodium bicarbonate solution

o

[¢]

Ethyl acetate

Celite®

[¢]

e Procedure:

o In a round-bottom flask equipped with a reflux condenser, suspend 2,3-dichloro-6-
nitroaniline (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2
ratio).[4]

o Add iron powder (3-5 eq) portion-wise to the stirred solution. The addition may be
exothermic.[4]

o Heat the reaction mixture to 80-100 °C and stir vigorously.[4]

o Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]

o Cool the reaction mixture to room temperature and filter through a pad of Celite® to
remove the iron salts.[4]

o Wash the filter cake with ethanol or ethyl acetate.[4]

o Concentrate the filtrate under reduced pressure to remove the ethanol.[4]

o Dilute the residue with ethyl acetate and carefully neutralize the mixture with a saturated
sodium bicarbonate solution until effervescence ceases.[4]

o Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).[4]

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo to yield the crude product, which can be purified by recrystallization
or column chromatography.

Protocol 2.2: Synthesis of 6,7-Dichloroquinoxalin-2(1H)-one
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This protocol details the condensation of the resulting diamine with glyoxylic acid to form the
quinoxalinone ring system.

o Materials:
o 4,5-Dichloro-1,2-phenylenediamine (equivalent to 3,4-dichloro-1,2-phenylenediamine)
o Ethanol (EtOH)
o Glyoxylic acid monohydrate

e Procedure:

o

Suspend 4,5-dichloro-1,2-phenylenediamine (25 g, 141.2 mmol) in 780 ml of ethanol.[5]

[¢]

Add glyoxylic acid monohydrate (13 g, 142.0 mmol) to the suspension.[5]

[¢]

Heat the mixture at reflux for 3 hours.[5]

[e]

Cool the reaction mixture and filter the resulting solid.[5]
o The collected solid is 6,7-dichloroquinoxalin-2-one.

Table 3: Biological Activity of Quinoxalinone Derivatives

Compound Class Biological Activity References
Quinoxalin-2(1H)-ones Antibacterial, Antifungal [21[61[7]
Substituted Quinoxalines Anti-HIV [8]

_ _ o Anti-inflammatory (TNF-a and
Quinoxaline Derivatives o 9]
IL-6 inhibitors)

Safety Precautions

2,3-Dichloro-6-nitroaniline and its derivatives should be handled with appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations
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should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for
detailed safety information before handling these compounds.

Conclusion

2,3-Dichloro-6-nitroaniline is a versatile and valuable building block for the synthesis of
pharmaceutically relevant molecules. The protocols provided herein for the synthesis of an
Anagrelide intermediate and bioactive quinoxalinones demonstrate its utility in accessing
complex molecular architectures. The diverse biological activities associated with
quinoxalinone derivatives highlight the potential for discovering novel therapeutic agents
through the creative use of this readily accessible starting material. Researchers are
encouraged to explore the rich chemistry of 2,3-dichloro-6-nitroaniline in their drug discovery
and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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